Methyl 2-ethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQKAPOTVSWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324409 | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3686-55-3 | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3686-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethoxybenzoate

Introduction

Methyl 2-ethoxybenzoate, an aromatic ester, serves as a valuable building block in organic synthesis and holds potential in various research and development applications. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the scientific data and practical insights necessary for its effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

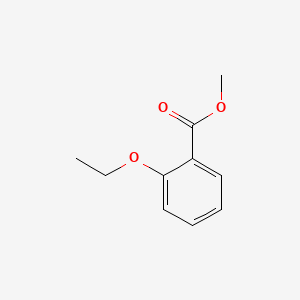

This compound, also known as methyl o-ethoxybenzoate, is structurally characterized by a benzene ring substituted with a methyl ester group and an ethoxy group at the ortho position.[1][2] This arrangement of functional groups dictates its physical and chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 3686-55-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [3] |

| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [1][2] |

The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Purity | ≥99% (GC) | [4] |

| Storage Temperature | 10°C - 25°C (Room Temperature) | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 2-ethoxybenzoic acid or the etherification of a salicylate precursor. A common and illustrative laboratory-scale synthesis proceeds via the Williamson ether synthesis followed by esterification.

Conceptual Synthesis Pathway

The logical flow for a typical synthesis starts from a readily available precursor, methyl salicylate. The phenolic hydroxyl group is first deprotonated with a suitable base, followed by nucleophilic attack on an ethylating agent. This pathway is efficient and provides a high yield of the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous alkoxybenzoates.[5]

Materials:

-

Methyl salicylate (1.0 eq)

-

Potassium hydroxide (KOH) (1.1 eq)

-

Diethyl sulfate (1.05 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (5% aqueous solution)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol under gentle cooling.

-

Addition of Salicylate: Slowly add methyl salicylate to the basic solution while maintaining the temperature around 15°C.[5] Stir the mixture for 15-20 minutes to ensure complete formation of the potassium salt.

-

Etherification: Add diethyl sulfate dropwise to the reaction mixture. Control the addition rate to keep the temperature at approximately 15°C.[5] After the addition is complete, allow the reaction to stir for 6 hours at this temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key expected signals are detailed below.

Caption: Structure of this compound.[6]

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.8-7.8 ppm. The proton ortho to the ester group and the proton ortho to the ethoxy group will show characteristic splitting patterns (doublet of doublets or triplets).

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -OCH₂- protons) coupled to a triplet around δ 1.4 ppm (for the -CH₃ protons).

-

Methyl Ester Protons (-COOCH₃): A sharp singlet will be observed around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR will show 10 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

sp² C-H Stretch: Peaks just above 3000 cm⁻¹.

-

sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 149) and the ethoxy group (-OCH₂CH₃, m/z = 135).[7]

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | δ 6.8-7.8 (m, 4H), δ 4.1 (q, 2H), δ 3.9 (s, 3H), δ 1.4 (t, 3H) |

| IR (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~3000 (sp² C-H), <3000 (sp³ C-H) |

| MS (m/z) | 180 (M⁺), 149 (M⁺ - OCH₃), 135 (M⁺ - OC₂H₅) |

Note: Specific ppm and cm⁻¹ values are predictive and may vary slightly based on the solvent and instrument used. Spectroscopic data for this compound is available from various suppliers.[8][9]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its ester and ether functionalities.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, (2-ethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the ethoxy group being an ortho-, para-director and the ester group being a meta-director. The net outcome will depend on the reaction conditions.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in compounds being investigated for various biological activities.

-

Scaffold for Drug Discovery: The ethoxybenzoate moiety is a component of molecules designed as selective estrogen receptor modulators (SERMs), which are crucial in therapies for osteoporosis and breast cancer.[10]

-

Chromatographic and Spectrometric Applications: It has been described as a zwitterionic compound useful in chromatographic separation techniques and mass spectrometric methods.[3]

-

Anti-inflammatory Potential: Related isomeric forms have shown anti-inflammatory properties, suggesting that derivatives of this compound could be explored for similar activities.[3]

-

Role of Methyl Groups in Drug Design: The methyl group itself plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[11] It can improve metabolic stability and is a key component in strategies for developing new uses for existing drugs.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data for analogous chemical compounds.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Source |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][14]

-

Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14] Collect the material in a sealed container for proper disposal.[14]

-

First Aid:

Conclusion

This compound is a versatile chemical compound with well-defined properties. Its straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. The insights provided in this guide, from its fundamental physical data to detailed handling protocols, are intended to support its effective and safe application in advanced research and development, particularly in the pursuit of novel therapeutic agents.

References

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 2-methoxybenzoate - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Benzoic acid, 2-methoxy-, ethyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound | C10H12O3 | CID 347794 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, min 99% (GC), 25 grams. (n.d.). Retrieved from [Link]

-

CAS No : 3686-55-3 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Agilent. (2018, April 30). Retrieved from [Link]

-

MEthyl 2-(2-ethoxy-2-oxoethoxy)benzoate 1g - Dana Bioscience. (n.d.). Retrieved from [Link]

- Shang, X.-m., et al. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Zeitschrift für Kristallographie - New Crystal Structures.

-

Methylbenzoat - Sicherheitsdatenblatt - SysKem Chemie GmbH. (n.d.). Retrieved from [Link]

- Chen, Y., et al. (2023).

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

-

Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... - ResearchGate. (n.d.). Retrieved from [Link]

-

EI mass spectra for the regioisomeric methyl ethoxybenzoates... - ResearchGate. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. (2022, December 14). Retrieved from [Link]

-

Methyl 2-ethylbenzoate | C10H12O2 | CID 583295 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]

- 9. This compound(3686-55-3) MS spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. agilent.com [agilent.com]

- 14. syskem.de [syskem.de]

An In-depth Technical Guide to Methyl 2-ethoxybenzoate

CAS Number: 3686-55-3 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the synthesis, characterization, potential applications, and safety considerations of Methyl 2-ethoxybenzoate.

Introduction: A Versatile Benzoate Ester

This compound is an aromatic ester, a derivative of benzoic acid, that holds potential as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with an ethoxy group and a methyl ester group in the ortho position, provides a unique combination of steric and electronic properties that can be exploited in the design of more complex molecules. Benzoate esters, as a class, are significant intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[2] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's affinity for biological targets, making compounds like this compound valuable in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3686-55-3 | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Liquid | [5] |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |

| InChI | InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | [5] |

| Storage | Store at 10°C - 25°C | [4] |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached in a two-step process: the formation of the ether linkage to create 2-ethoxybenzoic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-Ethoxybenzoic Acid via Williamson Ether Synthesis

The most common and direct method for preparing the precursor, 2-ethoxybenzoic acid, is the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an ethyl halide.

Reaction:

Caption: Williamson Ether Synthesis for 2-Ethoxybenzoic Acid.

Detailed Protocol:

A robust, large-scale procedure for this synthesis has been described.[8]

-

Deprotonation: Methyl salicylate is treated with a strong base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium salicylate.[8]

-

Ethylation: An ethylating agent, such as diethyl sulfate or ethyl iodide, is then added to the reaction mixture. The salicylate anion attacks the ethyl group in an Sₙ2 reaction, displacing the sulfate or halide leaving group to form this compound.[6][8]

-

Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by an acidic workup, to yield the final product, 2-ethoxybenzoic acid.[8]

This method is highly effective, with reported yields of up to 98%.[8] The choice of a primary ethylating agent is crucial to favor the Sₙ2 mechanism and avoid elimination side reactions.[6][9]

Step 2: Esterification of 2-Ethoxybenzoic Acid

The conversion of 2-ethoxybenzoic acid to its methyl ester is most commonly achieved through Fischer esterification.[10]

Reaction:

Caption: Fischer Esterification of 2-Ethoxybenzoic Acid.

Detailed Protocol:

-

Reaction Setup: 2-Ethoxybenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.[10]

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10][11]

-

Nucleophilic Attack and Ester Formation: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of this compound.[10]

-

Workup: The reaction is typically heated to reflux to drive the equilibrium towards the product. After completion, the reaction is worked up by neutralizing the acid catalyst and removing the excess methanol and water. Purification is usually achieved by distillation or column chromatography.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structural analogue, Methyl 2-methoxybenzoate, and general principles of NMR spectroscopy.[12][13]

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.7 | dd | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.5-7.4 | m | 1H | Aromatic H (para to -OCH₂CH₃) |

| ~7.0-6.9 | m | 2H | Aromatic H (meta to -OCH₂CH₃ & ortho to -OCH₂CH₃) |

| ~4.1 | q | 2H | -OCH₂ CH₃ |

| ~3.9 | s | 3H | -COOCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (ester) |

| ~158 | Aromatic C -OCH₂CH₃ |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~121 | Aromatic C -COOCH₃ |

| ~120 | Aromatic CH |

| ~113 | Aromatic CH |

| ~64 | -OCH₂ CH₃ |

| ~52 | -COOCH₃ |

| ~15 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 180. The fragmentation pattern provides structural confirmation. A key fragmentation pathway involves the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 149, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 121.[14] Another significant fragmentation is the loss of an ethyl radical (-CH₂CH₃), leading to a peak at m/z 151.[14][15]

Expected Fragmentation Pattern:

Caption: Predicted EI-MS Fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Based on the spectrum of the similar Methyl 2-hydroxybenzoate, the following prominent peaks are expected:[16]

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the alkyl groups.

-

~1730 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

-

~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester group.

-

~1100 cm⁻¹: C-O stretching vibration of the ether group.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[17] Benzoate derivatives are foundational scaffolds in medicinal chemistry due to their ability to be readily functionalized.[1]

-

Scaffold for Lead Optimization: The ortho-ethoxybenzoate moiety can be incorporated into larger molecules to probe structure-activity relationships (SAR). The ethoxy group can influence the molecule's conformation, solubility, and metabolic stability, and can participate in hydrogen bonding or hydrophobic interactions with biological targets.

-

Intermediate for API Synthesis: 2-Ethoxybenzoic acid, the precursor to the title compound, is a known intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, it is used in the synthesis of compounds related to the sildenafil series.[17] This highlights the potential of this compound as a starting material in similar synthetic campaigns.

-

Enzyme Inhibitors: Substituted benzoic acid derivatives have been identified as potent inhibitors of various enzymes. For example, certain para-substituted benzoic acids have shown inhibitory activity against protein phosphatase Slingshot, a potential target in cancer therapy.[18] The ortho-ethoxy substitution of this compound could be explored for its potential to confer selectivity or potency in similar enzyme systems.

-

Antimicrobial and Anti-inflammatory Potential: While direct biological data for this compound is limited, related compounds have shown interesting activities. Ethyl 4-ethoxybenzoate is reported to have antimicrobial properties.[19][20] Furthermore, a commercial source notes that related compounds have been associated with anti-inflammatory properties, a common feature of salicylic acid derivatives from which this compound is synthetically derived.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling. However, based on data for structurally similar compounds like methyl benzoate, the following precautions are advised.

-

Hazards: Likely to be harmful if swallowed. May cause skin and serious eye irritation. Combustible liquid.[21]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash skin thoroughly after handling.[21]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor. Do NOT induce vomiting.[21]

-

In Case of Skin Contact: Take off contaminated clothing and rinse skin with water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[21]

Conclusion

This compound (CAS 3686-55-3) is a synthetically accessible aromatic ester with significant potential as an intermediate and building block in pharmaceutical research and development. Its preparation via well-established methods like the Williamson ether synthesis and Fischer esterification is efficient and scalable. The structural features of this compound, combined with the known therapeutic relevance of the broader class of benzoate esters, make it a molecule of interest for medicinal chemists. Further investigation into its biological activities and its utility in the synthesis of novel therapeutic agents is warranted.

References

-

The Chemistry and Applications of Dibenzoate Esters in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Strategic Importance of Sourcing Benzoate Intermediates for Pharmaceutical Advancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. (n.d.). PubChem. Retrieved from [Link]

-

Esters. (n.d.). 4College.co.uk. Retrieved from [Link]

-

EI mass spectra for the regioisomeric methyl ethoxybenzoates. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound | C10H12O3 | CID 347794. (n.d.). PubChem. Retrieved from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2020). PubMed. Retrieved from [Link]

-

Active Compounds with Medicinal Potential Found in Maxillariinae Benth. (Orchidaceae Juss.) Representatives—A Review. (2023). MDPI. Retrieved from [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PubMed Central. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2018, April 30). Agilent. Retrieved from [Link]

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. (n.d.). Google Patents.

-

Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. (n.d.). PubChem. Retrieved from [Link]

-

3686-55-3 | this compound. (n.d.). Tetrahedron. Retrieved from [Link]

-

Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Benzoic acid, 2-methoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments. (2024, December 14). Retrieved from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

An efficient tandem synthesis of alkyl aryl ethers. (2017). Organic Chemistry Research. Retrieved from [Link]

-

Sodium Benzoate: What is it and where is it used? (2025, October 27). Drugs.com. Retrieved from [Link]

-

What is Sodium Benzoate used for? (2024, June 15). Patsnap Synapse. Retrieved from [Link]

-

Screening of reaction conditions in the esterification of benzoic acid with methanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoates – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The Indispensable Role of 2-Ethoxybenzoic Acid in Modern Pharmaceutical Synthesis. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Applications of 2-Ethoxybenzoic Acid in Diverse Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved from [Link]

-

11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]

-

. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. annexechem.com [annexechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemres.org [orgchemres.org]

- 8. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(3686-55-3) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound(3686-55-3) MS spectrum [chemicalbook.com]

- 16. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. nbinno.com [nbinno.com]

- 18. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 20. Active Compounds with Medicinal Potential Found in Maxillariinae Benth. (Orchidaceae Juss.) Representatives—A Review | MDPI [mdpi.com]

- 21. tcichemicals.com [tcichemicals.com]

Section 1: Core Physicochemical and Structural Properties

An In-Depth Technical Guide to Methyl 2-Ethoxybenzoate for Advanced Research

This guide provides an in-depth exploration of this compound, a key organic compound, with a focus on its physicochemical properties, synthesis, analytical validation, and applications in modern research and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document moves beyond basic data to explain the causality behind experimental choices and protocols, ensuring a robust understanding of its utility as a chemical intermediate.

This compound (CAS No: 3686-55-3) is an aromatic ester that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular architecture, featuring an ethoxy group ortho to a methyl ester on a benzene ring, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules.

The precise molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The monoisotopic mass is essential for high-resolution mass spectrometry, which is used to confirm the elemental composition of a molecule.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5][6] |

| Appearance | Liquid | [6] |

| CAS Number | 3686-55-3 | [1][2][3][4] |

| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [3][5][6] |

| Density | ~1.11 g/mL (Predicted) | |

| Boiling Point | ~250-260 °C (Predicted) | |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |

| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [6] |

Molecular Structure Visualization

The structure of this compound is foundational to its reactivity and function. The ortho-positioning of the ethoxy and methyl ester groups can influence reaction pathways through steric hindrance and electronic effects.

Caption: 2D structure of this compound.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor, methyl salicylate. This process involves a Williamson ether synthesis to introduce the ethoxy group, followed by purification.

Step 1: Williamson Ether Synthesis

This reaction forms the ether linkage by reacting the phenolic hydroxyl group of methyl salicylate with an ethylating agent in the presence of a base.

-

Principle: The base (e.g., potassium carbonate, K₂CO₃) deprotonates the acidic phenol, creating a phenoxide ion. This potent nucleophile then attacks the electrophilic ethylating agent (e.g., diethyl sulfate or ethyl iodide) in an Sₙ2 reaction to form the ether.

-

Causality: Anhydrous conditions are crucial as water can hydrolyze the reagents and compete with the phenoxide as a nucleophile, reducing yield. A polar aprotic solvent like acetone or DMF is used to dissolve the reactants without interfering with the reaction.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent: Add anhydrous acetone (10 mL per gram of methyl salicylate).

-

Reagent Addition: While stirring, add diethyl sulfate (1.2 eq) dropwise to the suspension.[7]

-

Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and salts. Wash the solid with a small amount of acetone.

-

Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with 5% NaOH solution to remove unreacted starting material, followed by a brine wash.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 2: Purification by Column Chromatography

Purification is essential to remove byproducts and unreacted starting materials.

-

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (e.g., a hexane/ethyl acetate mixture). This compound is less polar than the starting methyl salicylate, so it will elute first.

Protocol:

-

Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain pure this compound as a liquid.

Section 3: Analytical Characterization and Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in scientific research. A combination of spectroscopic methods provides a self-validating system.

Analytical Workflow Diagram

Caption: Standard experimental workflow for synthesis and validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include a triplet and quartet for the ethoxy group, a singlet for the methyl ester, and distinct aromatic protons.

-

¹³C NMR: Confirms the carbon skeleton. Expected signals include peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethoxy and methyl groups.

2. Mass Spectrometry (MS):

-

This technique is used to confirm the molecular weight. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (180.2).[8]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR is used to identify the functional groups present. Key expected absorbances include a strong C=O stretch for the ester group (around 1720 cm⁻¹) and C-O stretches for the ether and ester linkages.

Section 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other high-value organic molecules.

-

Scaffold for Drug Discovery: The benzoate scaffold is common in many biologically active compounds. The specific substitution pattern of this compound can be modified to explore structure-activity relationships (SAR) for developing new therapeutic agents.[9] Introducing methyl and other alkyl groups is a key strategy in lead optimization to modulate physicochemical and pharmacokinetic properties.[10]

-

Synthesis of Enzyme Inhibitors and Receptor Modulators: Its structure is a precursor for molecules designed to interact with biological targets. The ethoxy and ester groups can be hydrolyzed or transformed to create more complex functionalities that can bind to the active sites of enzymes or receptors.

-

Chromatographic and Analytical Standards: Due to its stability and well-defined properties, it can be used as a reference standard in analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]

Hypothetical Role in Modulating a Signaling Pathway

Derivatives synthesized from this compound could potentially act as modulators of cellular signaling pathways, a cornerstone of modern drug development.

Caption: Hypothetical modulation of a GPCR pathway by a drug derivative.

Section 5: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Conclusion

This compound is a compound whose significance is defined by its potential. With a molecular weight of 180.20 g/mol , its true value for researchers lies in its role as a versatile and reliable chemical intermediate. A thorough understanding of its synthesis, purification, and analytical validation—as detailed in this guide—is essential for leveraging its structural features in the complex and demanding fields of organic synthesis and pharmaceutical drug discovery. The protocols and insights provided herein are designed to empower scientists to utilize this compound with precision, safety, and confidence.

References

-

This compound, min 99% (GC), 25 grams. LabAlley. [Link]

-

Ethyl 2-methoxybenzoate. SIELC Technologies. [Link]

-

Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook. [Link]

-

This compound | C10H12O3. PubChem, NIH. [Link]

-

CAS No : 3686-55-3 | Product Name : this compound. Pharmaffiliates. [Link]

-

Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. ResearchGate. [Link]

-

Methylbenzoat - Sicherheitsdatenblatt. SysKem Chemie GmbH. [Link]

-

Analytical Method. PhareSST. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3686-55-3|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate|CAS 22511-42-8 [benchchem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. syskem.de [syskem.de]

The Solubility Profile of Methyl 2-Ethoxybenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding the Significance of Methyl 2-Ethoxybenzoate Solubility

This compound (C₁₀H₁₂O₃), an aromatic ester, is a compound of increasing interest in the pharmaceutical and chemical industries. Its structural features, comprising a benzene ring, an ester group, and an ether linkage, impart a unique combination of properties that make it a versatile building block in organic synthesis and a potential candidate for various applications, including drug development. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in reaction chemistry, formulation design, purification processes, and analytical method development.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, presents qualitative and predicted quantitative solubility data, and offers detailed, field-proven experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [CymitQuimica][1] |

| Molecular Weight | 180.20 g/mol | [Biosynth][2] |

| Appearance | Liquid | [CymitQuimica][1] |

| CAS Number | 3686-55-3 | [Biosynth][2] |

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. In the context of this compound, its solubility is dictated by its molecular structure, which features both polar and non-polar characteristics.

The presence of the ester (-COO-) and ether (-O-) functional groups introduces polarity to the molecule due to the electronegativity of the oxygen atoms. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors. The aromatic ring and the ethyl and methyl groups, on the other hand, are non-polar and primarily interact through van der Waals forces (specifically, London dispersion forces).

The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent. Solvents with similar polarity and hydrogen bonding capabilities to this compound are generally expected to be good solvents.

The Role of Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly classified into polar protic, polar aprotic, and non-polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. These solvents are expected to have good solubility for this compound due to favorable dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the ester and ether oxygens of the solute.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane) have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. These solvents are also anticipated to be effective at dissolving this compound through strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces. While the non-polar aromatic ring of this compound will have favorable interactions with these solvents, the polar ester and ether groups may limit its overall solubility, particularly in highly non-polar solvents like hexane.

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, based on its structural similarity to other aromatic esters like methyl benzoate and ethyl benzoate, and general principles of solubility, a qualitative and predictive quantitative profile can be constructed.

Qualitative Solubility

Based on data for structurally similar compounds, this compound is expected to be:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong dipole-dipole and hydrogen bonding interactions. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, strong intermolecular forces. |

| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Miscible | "Like dissolves like" - both are esters with similar polarities. |

| Dichloromethane | Polar Aprotic | Soluble | Good dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |

| Diethyl Ether | Moderately Polar Aprotic | Soluble | Ether linkage in both solute and solvent. |

| Toluene | Non-polar | Soluble | Favorable interactions with the aromatic ring. |

| Hexane | Non-polar | Sparingly Soluble | Mismatch in polarity between the polar functional groups and the non-polar solvent. |

| Water | Polar Protic | Sparingly Soluble | The large non-polar aromatic ring and alkyl groups outweigh the polarity of the ester and ether groups. |

Predictive Quantitative Solubility using Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are likely to be miscible.

While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. For the purpose of this guide, we will present a conceptual framework. The "distance" (Ra) between the HSP of the solute (this compound) and the solvent can be calculated using the following equation:

A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in organic solvents.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol: Shake-Flask Method followed by UV-Vis Spectroscopy

This protocol is widely accepted for its reliability and is suitable for compounds with a chromophore, such as this compound, which allows for quantification by UV-Vis spectroscopy.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. b. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

2. Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a shaking incubator or a constant temperature water bath set to the desired temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible membrane filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

4. Quantification by UV-Vis Spectroscopy: a. Wavelength of Maximum Absorbance (λmax) Determination: i. Prepare a dilute solution of this compound in the solvent of interest. ii. Scan the solution over a suitable UV wavelength range (e.g., 200-400 nm) to determine the λmax. b. Preparation of Calibration Standards: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. c. Calibration Curve Construction: i. Measure the absorbance of each standard solution at the predetermined λmax. ii. Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law. d. Sample Analysis: i. Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. ii. Measure the absorbance of the diluted sample at λmax. e. Calculation: i. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. ii. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solute: Ensures that the solution is indeed saturated.

-

Equilibration Time Course: Performing measurements at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the solubility values plateau.

-

Linearity of the Calibration Curve: A high correlation coefficient (R² > 0.999) for the calibration curve validates the accuracy of the analytical method.

-

Replicate Measurements: Performing the entire experiment in triplicate or higher provides statistical confidence in the final solubility value.

Molecular Interactions and Solvation Mechanism

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Sources

Methyl 2-ethoxybenzoate: A Preclinical Roadmap for Evaluating Potential Biological Activity

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethoxybenzoate is a benzoate ester whose biological activities remain largely unexplored. However, its structural similarity to well-characterized compounds, notably methyl salicylate, suggests a strong potential for therapeutic relevance. This guide moves beyond a simple literature review to establish a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. As a senior application scientist, the following narrative is structured to provide not just experimental protocols, but the strategic and mechanistic rationale behind them. We will outline a multi-tiered screening cascade designed to rigorously assess this compound's potential anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties, grounding each step in established scientific principles and validated methodologies.

Introduction: The Scientific Premise

This compound (C₁₀H₁₂O₃) is an aromatic ester, a derivative of benzoic acid.[1][2] While direct pharmacological data on this specific molecule is scarce, its core structure is analogous to a class of compounds with significant biological effects. Its closest analogue, methyl salicylate (methyl 2-hydroxybenzoate), is a widely recognized topical analgesic and anti-inflammatory agent.[3][4][5] The primary mechanism for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][6]

This structural relationship forms the central hypothesis of this guide: This compound likely possesses biological activities, primarily anti-inflammatory and analgesic, by modulating key enzymatic pathways in a manner similar to other salicylate and benzoate derivatives. Some isomeric forms and related benzoate structures have also demonstrated anti-inflammatory, antimicrobial, and even anticancer activities, providing a strong rationale for a broader investigation.[7][8]

This document serves as a technical roadmap for any research team aiming to characterize the bioactivity of this compound, providing a logical progression from broad, high-throughput screening to more focused mechanistic studies.

Potential Anti-inflammatory and Analgesic Activity

The most promising avenue of investigation for this compound is its potential as an anti-inflammatory and analgesic agent, based on the well-documented effects of related salicylate compounds.[6][9]

2.1 Hypothesized Mechanism of Action: COX and NF-κB Inhibition

The inflammatory response is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[6] Furthermore, the transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Some glycosylated methyl salicylate derivatives have been shown to inhibit the NF-κB pathway, suggesting a potential dual mechanism.[6][10]

Our primary hypothesis is that this compound functions as a COX inhibitor. A secondary hypothesis is its potential modulation of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of COX-1/COX-2 by this compound.

2.2 Experimental Workflow: In Vitro Anti-inflammatory Screening

A tiered in vitro approach is essential to efficiently screen for activity and then elucidate the mechanism. The workflow begins with cell-based assays to confirm anti-inflammatory effects, followed by enzymatic assays to pinpoint the molecular target.

Caption: Tiered workflow for in vitro anti-inflammatory evaluation.

This protocol uses the RAW264.7 murine macrophage cell line, a standard model for inflammation studies.[10][11]

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1%. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[12] Incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.[13]

-

-

Cytokine Measurement (ELISA):

2.3 Experimental Workflow: In Vivo Validation

Positive in vitro results must be validated in a living system. Standard rodent models are used to assess anti-inflammatory and analgesic efficacy.

This is a classic model of acute inflammation.[14][15]

-

Acclimation: Acclimate male Wistar rats (180-200g) for one week. Fast animals overnight before the experiment.

-

Grouping: Divide animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound (e.g., 25, 50, 100 mg/kg).

-

Administration: Administer the test compounds orally (p.o.).

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Significant inhibition indicates anti-inflammatory activity.[15]

This model assesses peripheral analgesic activity by inducing a pain response.[16][17][18]

-

Acclimation & Grouping: Use male Swiss albino mice (20-25g), grouped as described above. Aspirin (100 mg/kg) can be used as a positive control.

-

Administration: Administer test compounds orally 30 minutes before the induction of writhing.

-

Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching of the abdomen and hind limbs) over a 20-minute period.

-

Analysis: Calculate the percentage protection (analgesia) for each group relative to the vehicle control.

| Hypothetical In Vivo Data | Carrageenan Paw Edema (% Inhibition at 3h) | Acetic Acid Writhing (% Protection) |

| Vehicle Control | 0% | 0% |

| This compound (50 mg/kg) | 45.2% | 58.7% |

| Positive Control (Indomethacin/Aspirin) | 65.8% | 72.4% |

Potential Antimicrobial Activity

Many benzoate derivatives and plant-derived essential oils containing them exhibit antimicrobial properties.[19] Therefore, a systematic screening of this compound against a panel of pathogenic microbes is a logical secondary objective.

3.1 Experimental Workflow: Antimicrobial Susceptibility Testing

The standard workflow involves a qualitative primary screen followed by a quantitative determination of the minimum inhibitory concentration (MIC).[20][21]

Caption: Workflow for antimicrobial activity screening.

This method provides a rapid qualitative assessment of antimicrobial activity.[22][23]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Evenly swab the microbial suspension over the entire surface of the agar plates.

-

Disk Application: Aseptically place sterile paper disks (6 mm) impregnated with a known concentration of this compound onto the agar surface. Include a solvent control (DMSO) and a positive control antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Analysis: Measure the diameter (in mm) of the clear zone of inhibition around the disks. A larger zone indicates greater susceptibility.[24]

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[22][23]

-

Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (or appropriate broth for the microbe).

-

Inoculation: Add a standardized inoculum of the test microbe to each well.

-

Controls: Include a positive control (broth + inoculum), negative control (broth only), and a control with a standard antibiotic.

-

Incubation: Incubate the plate under appropriate conditions.

-

Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Potential Anticancer (Cytotoxic) Activity

Cytotoxicity screening is a fundamental component of drug discovery to identify potential anticancer agents or to flag compounds with off-target toxicity.[25][26][27] The evaluation of this compound against various cancer cell lines is a necessary step in its characterization.

4.1 Experimental Workflow: In Vitro Cytotoxicity Screening

The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[28]

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[28][29]

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver).

-

Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[28]

| Hypothetical Cytotoxicity Data (IC₅₀ in µM) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |

| This compound | >100 | 85.4 | >100 |

| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach to elucidate the potential biological activities of this compound. By leveraging the known pharmacology of structurally related compounds, we have established a strong scientific rationale for investigating its anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. The detailed workflows and protocols provided herein represent a self-validating system, progressing logically from high-throughput screening to mechanistic and in vivo validation.

The successful execution of this research plan will provide a robust preclinical data package, enabling a clear " go/no-go " decision for further development. Positive findings, particularly in the realm of inflammation and pain, would warrant more advanced studies, including pharmacokinetic profiling, toxicology assessments, and exploration in chronic disease models. This comprehensive evaluation is the critical first step in potentially unlocking the therapeutic value of this compound.

References

- Vertex AI Search. Cytotoxicity Assays | Life Science Applications.

- Vel's University. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.

- Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition.

- PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.

- ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents.

- BenchChem. Comparative Efficacy of Methyl Salicylate Derivatives as Anti-Inflammatory Agents: A Comprehensive Guide.

- PubMed. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.

- BenchChem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Patsnap Synapse. What is the mechanism of Methyl Salicylate?.

- Thermo Fisher Scientific. Cytotoxicity Assays.

- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Pharmacy 180. Screening Methods for Analgesic Agents - Pharmacognosy.

- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.

- Semantic Scholar. A method for the evaluation of analgesic activity using rats.

- BenchChem. Application Notes and Protocols for Assessing Analgesiac Activity in Animal Models.

- Semantic Scholar. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.

- Slideshare. Analgesic screening methods | PPTX.

- NCBI Bookshelf. Antimicrobial Susceptibility Testing - StatPearls.

- ResearchGate. (PDF) Review on Analgesic Activity and Determination Methods.

- MedchemExpress.com. Methyl Salicylate (Salicylic acid methyl ester) | COX Inhibitor.

- Biosynth. This compound | 3686-55-3 | FM67703.

- Apec.org. Antimicrobial Susceptibility Testing.

- PubMed Central. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder.

- Drug Index. Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- PubChem. This compound | C10H12O3 | CID 347794.

- MedchemExpress.com. Methyl 2-acetoxybenzoate (Methyl acetylsalicylate) | Anti-inflammatory Compound.

- PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151.

- ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates | Request PDF.

- Unknown Source. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.

- CymitQuimica. This compound.

- ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME ETHOXYPHTHALIMIDE DERIVATIVES OF BENZO (g) INDAZOLES.

- Unknown Source. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.

- Unknown Source.

- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

- MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

- ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.

- PubMed Central. Synthesis and evaluation of 2-methoxybenzamide derivatives and their hedgehog signaling pathway inhibition.

- MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.

- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- PubMed. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis.

- PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.

- ResearchGate. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF.

- PubMed. trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes.

Sources

- 1. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ir.vistas.ac.in [ir.vistas.ac.in]

- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. routledge.com [routledge.com]

- 21. woah.org [woah.org]

- 22. apec.org [apec.org]

- 23. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. opentrons.com [opentrons.com]

- 26. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. nebiolab.com [nebiolab.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

Illuminating the Conformational Landscape: A Theoretical and Spectroscopic Guide to the Molecular Structure of Methyl 2-ethoxybenzoate

Abstract

Methyl 2-ethoxybenzoate, a key aromatic ester, possesses a structural flexibility that dictates its chemical behavior and potential applications in drug discovery and materials science. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of its molecular structure. We delve into the causality behind the selection of computational methods, offering a self-validating protocol for researchers. By integrating principles of computational chemistry with spectroscopic analysis, this whitepaper serves as a roadmap for elucidating the conformational preferences, electronic properties, and vibrational signatures of this compound. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of Molecular Structure in Function